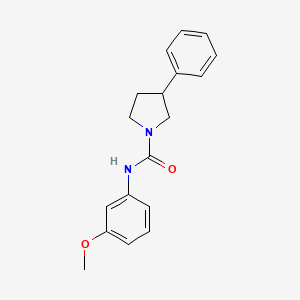

N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-5-8-16(12-17)19-18(21)20-11-10-15(13-20)14-6-3-2-4-7-14/h2-9,12,15H,10-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNOTUVDXVGKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is central to the compound’s synthesis. It facilitates aryl-aryl bond formation between the pyrrolidine scaffold and substituted phenyl groups.

-

Reagents : Aryl halide, organoboron compound, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).

-

Conditions : 80–110°C in dioxane or toluene (0.2 M concentration) .

-

Outcome : High diastereoselectivity (up to 20:1 dr) for C–H arylation at the β-position of the pyrrolidine ring .

Oxidation Reactions

The methoxy and phenyl groups undergo selective oxidation:

-

Methoxy group oxidation :

-

Reagents : KMnO₄ or CrO₃ in acidic conditions.

-

Product : Demethylation to form phenolic derivatives.

-

-

Phenyl ring oxidation :

Reduction Reactions

Reduction targets the carboxamide group or aromatic rings:

-

Carboxamide reduction :

-

Catalytic hydrogenation :

C(sp³)–H Functionalization

Directed palladium-catalyzed C–H activation enables site-selective modifications:

-

Conditions : Pd(OAc)₂, (BnO)₂PO₂H additive, aryl iodide (3 equiv), 110°C in dioxane .

-

Mechanism : Formation of a palladacycle intermediate followed by aryl group insertion (cis-configuration) .

Table 1: Optimization of C–H Arylation Conditions

| Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Toluene | 110 | 14 | 5:1 |

| 1,4-Dioxane | 110 | 71 | 20:1 |

| DCE | 110 | 36 | 8:1 |

Ring-Opening Reactions

The pyrrolidine ring undergoes cleavage under acidic or basic conditions:

-

Acidic conditions (HCl/H₂O):

-

Basic conditions (NaOH/EtOH):

Hydrolysis

The carboxamide group is hydrolyzed to carboxylic acid:

-

Reagents : HCl (6M) or H₂SO₄ (concentrated).

-

Conditions : Reflux for 6–12 hours.

-

Yield : 60–85%.

Substitution Reactions

Scientific Research Applications

Biological Activities

Research indicates that N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide exhibits notable biological activities. Its structural characteristics allow it to interact with various molecular targets, potentially modulating critical biochemical pathways.

Anticancer Activity

Studies have shown that pyrrolidine derivatives can possess significant anticancer properties. For instance, some compounds related to N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide have demonstrated enhanced cytotoxicity against cancer cell lines compared to established chemotherapeutic agents like tamoxifen . The modulation of signaling pathways involved in tumor growth and survival makes these compounds promising candidates for further development in cancer therapy.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Huntington's disease. Research highlights that certain analogs of pyrrolidine derivatives can disrupt harmful protein interactions, thereby reducing cellular toxicity associated with mutant huntingtin protein . This suggests a potential application in treating neurodegenerative disorders.

Antimicrobial Properties

The ability of certain pyrrolidine derivatives to suppress bacterial biofilm formation has been documented. Compounds similar to N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide have shown effectiveness against biofilms, which are known to contribute to antibiotic resistance . This property could be harnessed for developing new antimicrobial agents.

Modular Synthesis Approach

A modular synthesis approach allows for the creation of diverse pyrrolidine derivatives by utilizing various electrophiles and nucleophiles in a controlled manner. This method provides flexibility in modifying the aromatic substituents and nitrogen atom substituents, leading to a library of compounds with varied biological activities .

Reaction Mechanisms

The synthesis often involves intramolecular cyclization reactions followed by Mannich-type reactions, enabling the formation of the desired pyrrolidine structure efficiently. Key reaction conditions include the use of catalysts such as trifluoroacetic acid to facilitate the cyclization process .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide:

Case Study 1: Anticancer Evaluation

In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects on M-Hela tumor cell lines, with some compounds showing activity twice that of tamoxifen . In vivo studies indicated an increased life span in treated animals, highlighting the potential for these compounds in cancer treatment.

Case Study 2: Neuroprotection Against Huntington's Disease

Research focused on the neuroprotective effects of pyrrolidine derivatives showed that certain analogs could significantly reduce mHTT-induced toxicity in cellular models . This finding underscores the importance of exploring these compounds for therapeutic interventions in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Analysis of Substituent Effects

- Methoxy groups are electron-donating, which may stabilize interactions with hydrophobic pockets in targets like TRPV1 .

Core Structure Flexibility :

- The pyrrolidine ring in the target compound provides conformational rigidity compared to the linear cinnamide scaffold (). This rigidity may influence binding kinetics or selectivity for specific targets.

- Benzothiazole -based analogs () incorporate a heterocyclic ring, which often enhances binding affinity through additional hydrogen bonding or van der Waals interactions .

- Acetamide vs. Carboxamide Linkers: The acetamide group in benzothiazole derivatives () may alter hydrogen-bonding capacity compared to carboxamides, affecting target engagement .

Biological Activity

N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide features a pyrrolidine ring substituted with a methoxyphenyl group and a phenyl group, along with an amide functional group. This unique structure enhances its lipophilicity, potentially influencing its biological interactions and pharmacological properties.

Table 1: Structural Features of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | Contains an amide functional group | Enhanced solubility due to the carboxamide |

| 3-Phenylpyrrolidine | Contains a phenyl group on the pyrrolidine ring | Lacks the methoxy substitution |

The biological activity of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is primarily attributed to its interactions with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic effects in various diseases, including cancer and neurological disorders .

Therapeutic Applications

Research indicates that N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide exhibits promising therapeutic potential:

- Cancer Treatment : In vitro studies have shown that derivatives of pyrrolidine compounds can exhibit anti-cancer activities comparable to standard treatments like tamoxifen. Some compounds demonstrated cytotoxicity against tumor cell lines while sparing normal cells .

- Neurological Disorders : The compound's ability to modulate cellular signaling pathways suggests potential applications in treating neurological conditions. Its structural features may enhance its interaction with relevant receptors involved in these pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide:

- Antibacterial Activity : A study evaluated various pyrrolidine derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Some compounds exhibited strong antibacterial effects, indicating that similar derivatives might possess comparable activities .

- Anti-inflammatory Effects : Research on related compounds revealed varying degrees of anti-inflammatory activity. For instance, certain derivatives demonstrated significant inhibition of nitric oxide production in RAW264.7 cells, suggesting potential applications in inflammatory conditions .

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide in a laboratory setting?

Methodological Answer: A common approach involves coupling pyrrolidine derivatives with substituted phenylcarboxamide groups. For example, carbon-11 labeling (used in positron emission tomography (PET) tracer synthesis) employs palladium-mediated cross-coupling reactions to introduce methoxyphenyl groups into the pyrrolidine scaffold . Another method uses amide bond formation between activated carboxylic acid derivatives and 3-methoxyaniline, followed by purification via column chromatography and characterization using NMR and mass spectrometry .

Q. How can researchers characterize the structural identity of N-(3-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide?

Methodological Answer: Structural elucidation requires a combination of techniques:

- X-ray crystallography : Determines bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.1028 Å, b = 10.1367 Å, c = 10.8171 Å) have been reported for structurally similar carboxamide derivatives .

- NMR spectroscopy : Proton and carbon-13 NMR identify substituent positions (e.g., methoxy group at δ 3.8 ppm in H NMR) and confirm amide bond formation .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 309.31 for CHNO analogs) .

Q. What are the solubility properties and formulation considerations for this compound in pharmacological studies?

Methodological Answer: Solubility varies with solvent polarity. For in vitro assays:

- Use dimethyl sulfoxide (DMSO) for stock solutions (typical concentration: 10 mM), followed by dilution in buffer (e.g., phosphate-buffered saline).

- For in vivo studies, optimize formulations using co-solvents (e.g., Cremophor EL) or cyclodextrin-based carriers to enhance bioavailability . Always confirm compound stability under storage conditions (e.g., -20°C under argon) to prevent degradation .

Advanced Research Questions

Q. How to design experiments to assess the compound’s affinity for TRPV1 receptors?

Methodological Answer:

- Competitive binding assays : Use H-labeled resiniferatoxin or C-labeled analogs in membrane preparations from TRPV1-expressing cells. Calculate IC values via nonlinear regression .

- Functional assays : Measure calcium influx in HEK293 cells transfected with hTRPV1 using fluorescent dyes (e.g., Fluo-4). Compare dose-response curves with known antagonists (e.g., capsazepine) .

Q. How to resolve contradictions in receptor binding data from different assay formats?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ligand off-rates, buffer composition).

Q. What crystallographic techniques are suitable for determining the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures). Collect data at 100 K to minimize thermal motion artifacts. Solve structures with SHELX or PHENIX software .

- Powder XRD : For microcrystalline samples, pair with solid-state NMR to resolve polymorphic forms .

Q. How to use carbon-11 labeling for in vivo PET imaging studies of this compound?

Methodological Answer:

- Radiosynthesis : Introduce C at the methoxy group via C]methyl triflate in a TRACERlab FX-C Pro module. Purify using HPLC (C18 column) .

- Biodistribution studies : Administer the tracer intravenously in rodents. Quantify uptake in target tissues (e.g., brain) using dynamic PET scans and kinetic modeling (e.g., Logan plot) .

Q. What strategies can confirm target engagement in neurodegenerative disease models?

Methodological Answer:

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound. Crosslink to target proteins in brain homogenates and identify via SDS-PAGE/mass spectrometry .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in neuronal lysates after compound treatment to identify binding partners .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.